

Butafenacil as a pyrimidinedione herbicide explained

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Compound of Interest

Compound Name: Butafenacil

Cat. No.: B1668078

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An In-Depth Technical Guide to **Butafenacil**: A Pyrimidinedione Herbicide For Researchers, Scientists, and Drug Development Professionals

Introduction

Butafenacil is a post-emergence herbicide belonging to the pyrimidinedione class of chemistry.^[1] It provides broad-spectrum control of numerous broadleaf and some grass weeds.^{[1][2]} Developed by Syngenta and introduced around the year 2000, it is known for its rapid knockdown activity.^{[3][4]} **Butafenacil**'s mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of both chlorophyll in plants and heme in animals. Its herbicidal activity is characterized by rapid chlorosis and necrosis of plant tissue upon contact. This document provides a comprehensive technical overview of **butafenacil**, including its chemical properties, mechanism of action, toxicological profile, and key experimental methodologies.

Chemical and Physical Properties

Butafenacil is a white, fine powder with a slight to odorless scent. Its chemical and physical characteristics are essential for understanding its environmental fate, formulation, and biological interactions.

Property	Value	Reference
IUPAC Name	1-(Allyloxy)-2-methyl-1-oxo-2-propanyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoate	
CAS Number	134605-64-4	
Molecular Formula	C ₂₀ H ₁₈ ClF ₃ N ₂ O ₆	
Molar Mass	474.82 g·mol ⁻¹	
Physical State	Fine white powder	
Melting Point	113.0 to 113.6 °C	
Boiling Point	Decomposes at ~293 °C	
Density	1.37 g/cm ³ (at 20 °C)	
Vapor Pressure	7.4 x 10 ⁻⁹ Pa (at 25 °C)	
Water Solubility	10 mg/L (at 25 °C)	
Partition Coefficient (log KOW)	3.19 - 3.2 (at 25 °C)	

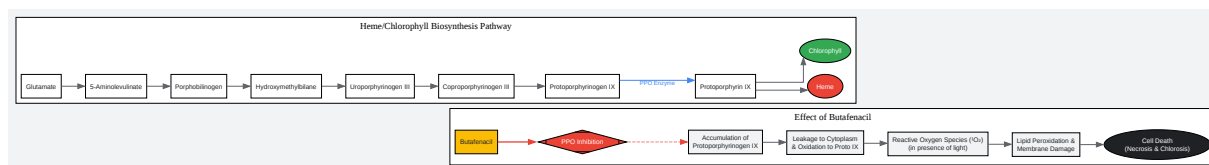
Mechanism of Action

Butafenacil is classified as a Group 14 (WSSA) or Group G/E (HRAC) herbicide. Its primary target is the enzyme protoporphyrinogen IX oxidase (PPO or Protox), which catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX) in the tetrapyrrole biosynthesis pathway.

In plants, this pathway is crucial for the synthesis of both chlorophyll and heme. By inhibiting PPO in the chloroplasts, **butafenacil** causes the accumulation of its substrate, protoporphyrinogen IX. This excess substrate leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized by non-enzymatic processes into protoporphyrin IX.

Protoporphyrin IX is a highly potent photosensitizing molecule. In the presence of light and oxygen, it generates singlet oxygen ($^1\text{O}_2$), a reactive oxygen species (ROS). This ROS rapidly initiates lipid peroxidation, leading to the destruction of cell membranes, loss of membrane integrity, and ultimately, rapid cell death. The visible symptoms on plants are contact-induced chlorosis and necrosis, which can appear within hours of application.

In animals, the same enzyme (PPOX) is inhibited, blocking the production of heme, a key component of hemoglobin. This can lead to the accumulation of porphyrin precursors and result in hematological effects.



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Caption: Mechanism of action of **Butafenacil** via PPO inhibition.

Toxicological Profile

Butafenacil exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary toxicological concerns arise from repeated exposure, which can lead to hematological and organ-specific effects, consistent with its mechanism of action in animals. It is not considered to be mutagenic, carcinogenic, or a reproductive or developmental toxicant.

Endpoint	Species	Value / Result	Reference
Acute Oral LD ₅₀	Rat	>5000 mg/kg	
Acute Dermal LD ₅₀	Rat	>2000 mg/kg	
Acute Inhalation LC ₅₀	Rat	>5.1 mg/L (4 h)	
Skin Irritation	Rabbit	Not an irritant	
Eye Irritation	Rabbit	Slight irritant	
Skin Sensitization	Guinea Pig	Not a sensitizer	
Carcinogenicity	Rat, Mouse	Not likely to be carcinogenic to humans	
Mutagenicity	In vitro/vivo	No evidence of mutagenicity	
Reproductive/Developmental Toxicity	Rat, Rabbit	No reproductive or developmental toxicity observed	
Acceptable Daily Intake (ADI)	Human	0.004 mg/kg/day	
No-Observed-Adverse-Effect-Level (NOAEL)	(Chronic)	0.36 mg/kg/day	
Lowest-Observed-Adverse-Effect-Level (LOAEL)	90-day Rat study	62.3 mg/kg/day (based on decreased hemoglobin)	
LOAEL	Mouse oncogenicity study	6.96 mg/kg/day (based on liver effects)	

Key Toxicological Effects from Repeated Exposure:

- Hematological: Subchronic toxicity is characterized by effects such as decreased hemoglobin, hematocrit, mean corpuscular volume (MCV), and bone marrow hypercellularity.
- Organ-Specific: Chronic administration has been shown to cause liver and kidney effects in rodent studies. Liver effects include enlargement, increased weight, and microscopic lesions.

Environmental Fate and Ecotoxicity

Butafenacil is not persistent in the environment, degrading rapidly in both soil and water. It has a low potential to bioaccumulate.

Parameter	Medium	Value / Result	Reference
Degradation Half-life (DT ₅₀)	Soil	< 7 days	
Degradation Half-life (DT ₅₀)	Water	3 - 6 days	
Mobility in Soil	-	Low to high mobility	
Bioaccumulation Potential	-	Does not bioaccumulate	
Aquatic Toxicity (Fish)	Rainbow Trout (96h LC ₅₀)	Moderately toxic	
Aquatic Toxicity (Invertebrates)	Daphnia magna	Data not specified, but classified as very toxic to aquatic life	
Aquatic Toxicity (Algae)	-	High toxicity (expected due to PPO inhibition)	

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory effect of **butafenacil** on PPO activity using a spectrophotometric assay.

a. Materials:

- Crude PPO enzyme extract from plant tissue (e.g., homogenized in phosphate buffer).
- Phosphate buffer (e.g., 0.1 M, pH 6.5-7.3).
- Substrate: Protoporphyrinogen IX (prepared fresh and kept in dark).
- **Butafenacil** stock solution (dissolved in DMSO).
- Spectrophotometer capable of reading at 420 nm.
- Cuvettes.

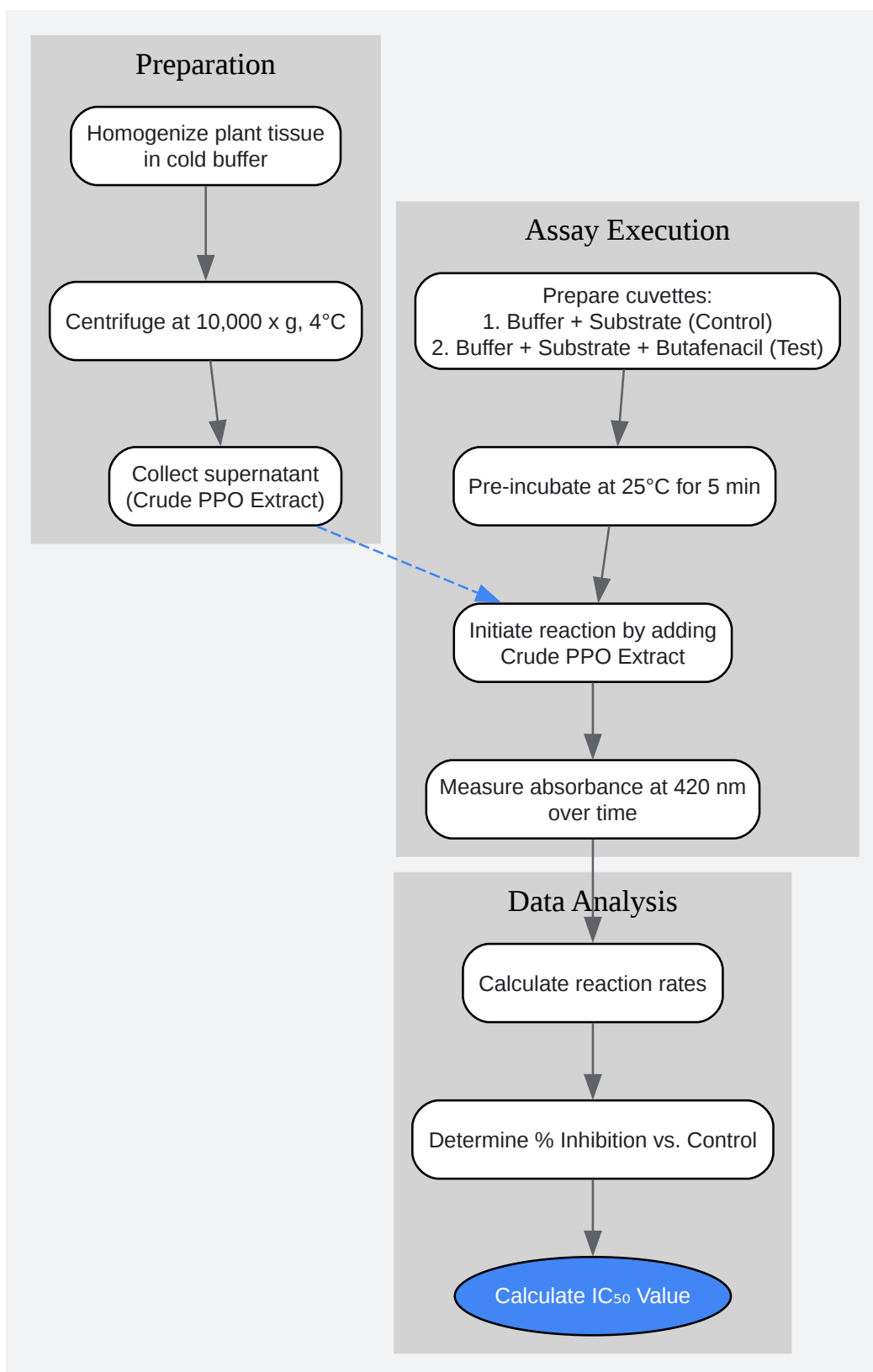
b. Enzyme Extraction:

- Homogenize fresh plant tissue (e.g., 1 gram) in an ice-cold mortar with 5 mL of cold 0.1 M phosphate buffer (pH 6.5).
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
- Collect the supernatant, which contains the crude PPO extract. Keep on ice until use.

c. Inhibition Assay Procedure:

- Prepare Reaction Mixtures: In a cuvette, prepare test and control samples.
 - Test Cuvette: Add phosphate buffer, a specific volume of **butafenacil** stock solution to achieve the desired final concentration, and the substrate solution (e.g., protoporphyrinogen IX).
 - Control Cuvette: Add phosphate buffer and substrate solution (no inhibitor).
- Pre-incubation: Incubate the cuvettes for 5 minutes at a controlled temperature (e.g., 25°C).
- Initiate Reaction: Add the crude PPO extract to each cuvette, mix rapidly, and immediately place it in the spectrophotometer.

- **Measure Absorbance:** Record the increase in absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for 3-5 minutes. The rate of increase corresponds to the rate of protoporphyrin IX formation.
- **Data Analysis:** Calculate the rate of reaction for control and inhibited samples. Determine the percentage of inhibition for each **butafenacil** concentration and calculate the IC_{50} value (the concentration of **butafenacil** that causes 50% inhibition of PPO activity).



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Caption: Experimental workflow for a PPO inhibition assay.

Herbicide Efficacy Field Trial Protocol (General)

This protocol outlines a generalized methodology for assessing the efficacy of **butafenacil** on target weed species under field conditions.

a. Experimental Design:

- **Site Selection:** Choose a location with a natural and uniform infestation of the target weed species.
- **Plot Layout:** Establish a randomized complete block design with 3-4 replicates. Plot sizes typically range from 20–100 m².
- **Treatments:** Include an untreated control, **butafenacil** at various application rates, and potentially a commercial standard herbicide for comparison.

b. Application:

- **Timing:** Apply the herbicide post-emergence when weeds are actively growing and at a susceptible growth stage (e.g., 2-4 true leaves). Avoid application during periods of environmental stress (drought, frost).
- **Equipment:** Use a calibrated small-plot sprayer with appropriate nozzles to ensure uniform coverage. Application volumes typically range from 50–150 L/ha.

c. Data Collection and Assessment:

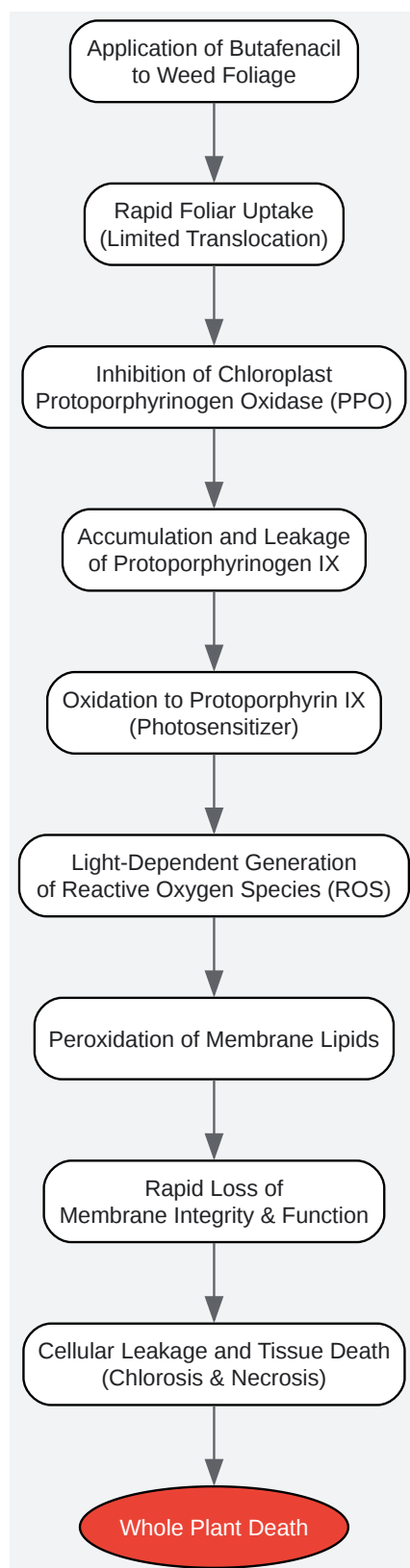
- **Efficacy Assessment:** Visually assess weed control at set intervals after treatment (e.g., 3, 7, 14, and 28 days). Use a percentage scale where 0% = no effect and 100% = complete weed death.
- **Crop Tolerance (if applicable):** If used in-crop or pre-plant, assess crop injury (phytotoxicity) on a similar 0-100% scale (0% = no injury, 100% = crop death).
- **Biomass:** At the end of the trial, weed biomass from a defined area (e.g., a quadrat) within each plot can be harvested, dried, and weighed for a quantitative measure of control.

d. Data Analysis:

- Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
- Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Logical Cascade of Herbicidal Action

The overall effect of **butafenacil** on a susceptible plant can be visualized as a sequence of events, starting from application and culminating in plant death.



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